molecular formula C5H4ClNO2 B1316498 3-Methylisoxazole-5-carbonyl chloride CAS No. 49783-72-4

3-Methylisoxazole-5-carbonyl chloride

Cat. No.: B1316498
CAS No.: 49783-72-4
M. Wt: 145.54 g/mol
InChI Key: VUBCNGCMOPTDED-UHFFFAOYSA-N
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Description

3-Methylisoxazole-5-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-Methylisoxazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Safety and Hazards

The compound is classified as dangerous, causing severe skin burns and eye damage . It should be handled with appropriate personal protective equipment, and exposure should be avoided .

Future Directions

The compound has been used in the synthesis of isoxazole-based amides, which have shown promising anti-inflammatory and antimicrobial activity . Future research could explore these and other potential applications of 3-Methylisoxazole-5-carbonyl chloride.

Biochemical Analysis

Biochemical Properties

3-Methylisoxazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of isoxazole-based compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amides, esters, and other derivatives. The compound’s reactivity is primarily due to the presence of the carbonyl chloride group, which readily undergoes nucleophilic substitution reactions. This property allows this compound to form covalent bonds with amino acids, peptides, and other biomolecules, making it an essential reagent in peptide synthesis and drug development .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes through covalent bonding can lead to changes in cellular function. For example, it has been observed to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation in cell cultures . Additionally, this compound can induce apoptosis in cancer cells by disrupting key signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through covalent modification of proteins and enzymes. The carbonyl chloride group reacts with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins, leading to the formation of stable covalent bonds. This modification can result in enzyme inhibition or activation, depending on the target protein. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Over time, the compound’s effectiveness in biochemical reactions may decrease due to these factors. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and reduce inflammation without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. Careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can be metabolized through hydrolysis, leading to the formation of 3-methylisoxazole-5-carboxylic acid and other derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular transporters and binding proteins. Its distribution within tissues depends on factors such as solubility, molecular size, and affinity for specific transporters. Once inside cells, this compound can localize to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modify cytosolic enzymes and proteins. The subcellular localization of this compound is a key factor in determining its overall biochemical effects .

Preparation Methods

The synthesis of 3-Methylisoxazole-5-carbonyl chloride typically involves the reaction of 3-Methylisoxazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

3-Methylisoxazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: It participates in cycloaddition reactions, forming complex heterocyclic structures.

Common reagents used in these reactions include thionyl chloride, amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Methylisoxazole-5-carbonyl chloride can be compared with other isoxazole derivatives, such as:

    5-Methylisoxazole-3-carbonyl chloride: Similar in structure but with different reactivity and applications.

    3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring, leading to varied chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports in scientific research and industry.

Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCNGCMOPTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512622
Record name 3-Methyl-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49783-72-4
Record name 3-Methyl-1,2-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(±)-trans-2-Methyl-1-(3-methyl-isoxazole-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting 3-methyl-isoxazole-5-carbonyl chloride for 4-trifluoromethyl-benzoyl chloride. 3-Methyl-isoxazole-5-carbonyl chloride was prepared by reaction of the preformed 3-methyl-isoxazole-5-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. In addition, only 1.2 equivalents of lithium hydroxide were used in the ester hydrolysis step. The crude 2-methyl-1-(3-methyl-isoxazole-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (dichloromethane/methanol gradient: 99.5/0.5->99/1) yielded (±)-trans-methyl-1-(3-methyl-isoxazole-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (24%). 1H-NMR (CDCl3) δ: 1.02 (t, 3H), 1.13 (d, 3H), 1.40-1.50 (m, 1H), 2.25 (s, 3H), 2.70-2.80 (m, 1H), 3.40-3.52 (m, 1H), 3.80 (q, 2H), 4.95-5.10 (m, 1H), 6.35 (d, 1H), 6.42 (s, 1H), 6.70 (d, 1H), 6.90 (t, 1H), 7.00 (t, 1H), 7.10 (d, 2H), 7.40 (d, 2H). MS m/z: 438/440 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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